molecular formula C16H20BrN3O5 B2637301 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034279-94-0

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2637301
CAS No.: 2034279-94-0
M. Wt: 414.256
InChI Key: OSVPAIQLBHLBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a sophisticated synthetic molecule designed for advanced pharmaceutical research. Its core structure is based on the imidazolidine-2,4-dione (hydantoin) scaffold, a heterocyclic system recognized for its versatile bioactivity and its role as a privileged structure in medicinal chemistry. Scientific literature has established that derivatives of imidazolidine-2,4-dione can function as potent and selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prominent and validated non-receptor target for the development of novel therapeutic agents for type 2 diabetes and obesity . The molecular architecture of this compound is engineered to probe these specific biological mechanisms. The integration of the 5-bromofuran-2-carbonyl group and the 2-methoxyethyl substitution on the hydantoin ring is intended to optimize interactions with the enzyme's active site, potentially enhancing selectivity and binding affinity. Researchers can utilize this compound to investigate the intricacies of PTP1B inhibition, study its effects on insulin sensitization in cellular models, and explore its potential in modulating metabolic syndromes. It serves as a valuable tool for lead optimization in drug discovery programs and for fundamental studies in biochemical pathway analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O5/c1-24-9-8-19-14(21)10-20(16(19)23)11-4-6-18(7-5-11)15(22)12-2-3-13(17)25-12/h2-3,11H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVPAIQLBHLBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromofuran intermediate. This intermediate is then reacted with piperidine and subsequently with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may play a key role in binding to these targets, while the piperidine and imidazolidine-2,4-dione components contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related imidazolidine-2,4-dione derivatives, focusing on substituent effects and spectroscopic data.

Structural and Functional Group Analysis
Compound Name 1-Position Substituent 3-Position Substituent Key Functional Groups
Target Compound 5-Bromofuran-2-carbonyl-piperidin-4-yl 2-Methoxyethyl Bromofuran, piperidine, methoxy
1-(4-(5-Fluoro-6-(piperidin-1-ylmethyl)pyridin-2-yl)benzyl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 4-(Pyridinyl-piperidinylmethyl)benzyl 2,2,2-Trifluoroethyl Pyridine, trifluoroethyl, benzyl

Key Differences :

In contrast, the pyridine-benzyl system in the reference compound () enables π-π stacking and hydrogen bonding via the nitrogen lone pair . The trifluoroethyl group in the reference compound is strongly electron-withdrawing, whereas the methoxyethyl group in the target compound is electron-donating, influencing solubility and metabolic stability.

NMR Spectral Features :

  • Aromatic Protons :

  • Reference compound (): Aromatic protons appear at δ 7.98–7.35 ppm, consistent with pyridine and benzyl systems .
  • Target compound: Expected downfield shifts for furan protons (δ 6.5–7.5 ppm) due to bromine’s inductive effect.
    • Aliphatic Regions :
  • Reference compound: Piperidine methylene groups resonate at δ 2.64–1.37 ppm, with trifluoroethyl signals near δ 4.15–4.19 ppm (split by CF3 coupling) .
  • Target compound: Methoxyethyl protons (δ ~3.3 ppm for OCH3 and δ 3.5–4.0 ppm for CH2 groups) and piperidine protons (δ 1.5–3.0 ppm) would dominate.

Physicochemical Properties :

  • Lipophilicity (LogP) : The bromofuran and methoxyethyl groups in the target compound likely reduce LogP compared to the reference compound’s trifluoroethyl and benzyl substituents.
  • Solubility : The methoxyethyl chain enhances aqueous solubility, whereas the trifluoroethyl group in the reference compound increases lipid membrane permeability.

Biological Activity

The compound 1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione , identified by its CAS number 2379986-43-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN5O3C_{19}H_{20}BrN_{5}O_{3}, with a molecular weight of approximately 446.3 g/mol. The structural features include a piperidine ring, a bromofuran moiety, and an imidazolidine core, which may contribute to its biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing bromofuran derivatives have shown promising antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that imidazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The presence of functional groups in this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, thus altering cellular functions.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that bromofuran derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis.
  • Anticancer Research : Research published in a peer-reviewed journal indicated that imidazolidine derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What is the molecular structure of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione, and how does the bromofuran moiety influence its reactivity?

  • Methodology : The compound features a bromofuran ring conjugated to a piperidine-carbamoyl group and an imidazolidinedione core with a 2-methoxyethyl substituent. The bromine atom on the furan ring enhances electrophilic substitution potential, while the electron-withdrawing carbonyl group modulates reactivity in nucleophilic additions. Structural analogs (e.g., ) suggest the bromofuran moiety increases steric hindrance, affecting binding affinity in enzyme inhibition assays. Computational tools like density functional theory (DFT) can predict reactive sites .

Q. What synthetic routes are feasible for preparing this compound, and what purification challenges arise?

  • Methodology : A multi-step synthesis is likely, starting with bromofuran-2-carbonyl chloride reacting with piperidin-4-amine to form the piperidine-carboxamide intermediate. Subsequent coupling with 3-(2-methoxyethyl)imidazolidine-2,4-dione may require Mitsunobu or nucleophilic acyl substitution conditions. (similar imidazolidinedione syntheses) highlights purification challenges due to polar byproducts; techniques like flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water) are recommended .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the compound’s purity and structure?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.5–7.5 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and imidazolidinedione carbonyl carbons (δ 160–170 ppm). Compare with analogs (e.g., ) .
  • HRMS : Calculate exact mass (C₁₉H₂₃BrN₃O₅) and verify isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio). Use electrospray ionization (ESI) in positive mode for optimal sensitivity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

  • Methodology : Apply factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Use response surface methodology (RSM) to maximize yield and minimize impurities. emphasizes DoE for reducing trial-and-error approaches; software like JMP or Minitab can model interactions . Computational reaction path searches (e.g., ICReDD’s quantum chemical methods in ) further refine conditions .

Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics.
  • Batch Analysis : Check for batch-to-batch variability in compound purity (HPLC ≥95%) or stereochemical integrity (chiral HPLC).
  • Positive Controls : Compare with structurally validated inhibitors (e.g., ’s piperazine derivatives) to rule out assay artifacts .

Q. How does the 2-methoxyethyl group impact the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • LogP Measurement : Use shake-flask or HPLC-derived methods to assess lipophilicity. The methoxy group may reduce LogP, enhancing solubility but limiting blood-brain barrier penetration.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites. ’s buffer systems (ammonium acetate, pH 6.5) stabilize labile intermediates .

Q. What computational tools predict the compound’s binding modes to therapeutic targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromofuran moiety may occupy hydrophobic subpockets.
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) using GROMACS. Compare with analogs ( ’s trifluoromethyl-piperidine derivatives) to assess conformational flexibility .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodology :

  • 2D NMR : Perform HSQC and HMBC to resolve ambiguous assignments. For example, NOESY correlations between the piperidine and methoxyethyl groups confirm spatial proximity.
  • Crystallography : If crystals are obtainable, X-ray diffraction provides definitive structural validation (e.g., ’s imidazolidinedione analogs) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Assess significance via ANOVA with Tukey’s post-hoc test. For heterogeneous data (e.g., ’s antitumor studies), apply hierarchical Bayesian modeling to account for variability .

Tables for Methodological Reference

Technique Application Key Parameters Reference
Preparative HPLCPurification of polar intermediatesC18 column, 30%–70% acetonitrile/water
Factorial DoEReaction optimizationTemperature, solvent, catalyst interactions
Molecular DockingTarget binding predictionAutoDock Vina, ΔG ≤ -8 kcal/mol
LC-MS/MS Metabolite ProfilingMetabolic stability assessmentQ-TOF MS, 0.1% formic acid mobile phase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.